molecular formula C19H24N4O B2870727 N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide CAS No. 1311467-65-8

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-cyanophenyl)methyl](prop-2-en-1-yl)amino}acetamide

Cat. No.: B2870727
CAS No.: 1311467-65-8
M. Wt: 324.428
InChI Key: QYXJIBZSZYJTEN-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple types of chemical reactions and may have specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide likely involves multiple steps, including the formation of the cyano and amino groups. Typical synthetic routes might include:

    Formation of the cyano group: This could involve the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the amino group: This might involve the reaction of an appropriate amine with an alkylating agent.

    Coupling reactions: The final compound could be formed through coupling reactions involving the intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions might involve the conversion of the cyano groups to amines.

    Substitution: The compound could undergo substitution reactions, particularly at the amino or cyano groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyano- and amino-substituted acetamides. Examples could be:

  • N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-cyanophenyl)methyl]amino}acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}propionamide

Uniqueness

The uniqueness of N-(1-cyano-1,2-dimethylpropyl)-2-{(3-cyanophenyl)methylamino}acetamide could lie in its specific structural features, such as the presence of both cyano and amino groups, which might confer unique reactivity or biological activity.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(3-cyanophenyl)methyl-prop-2-enylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-5-9-23(12-17-8-6-7-16(10-17)11-20)13-18(24)22-19(4,14-21)15(2)3/h5-8,10,15H,1,9,12-13H2,2-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXJIBZSZYJTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(CC=C)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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